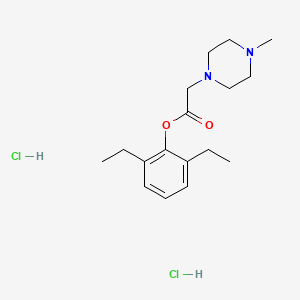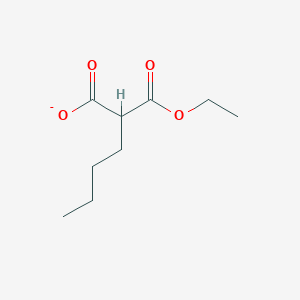
2-Ethoxycarbonylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxycarbonylhexanoate is an ester compound with the molecular formula C9H16O3. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxycarbonylhexanoate can be synthesized through the esterification of hexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester and the removal of water:
C6H11COOH+C2H5OH→C6H11COOC2H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxycarbonylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Hexanoic acid and ethanol.
Reduction: Hexanol.
Transesterification: A different ester and alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Ethoxycarbonylhexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethoxycarbonylhexanoate involves its interaction with enzymes and other molecular targets. For example, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of hexanoic acid and ethanol. The molecular pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different chain length.
Methyl butanoate: An ester with a shorter carbon chain.
Isopropyl butyrate: An ester with a branched alkyl group.
Uniqueness
2-Ethoxycarbonylhexanoate is unique due to its specific carbon chain length and the presence of an ethoxy group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Propiedades
Fórmula molecular |
C9H15O4- |
|---|---|
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
2-ethoxycarbonylhexanoate |
InChI |
InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
IGGGSAHINVSGTM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(C(=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


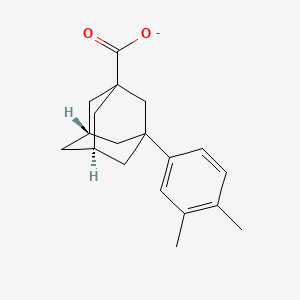

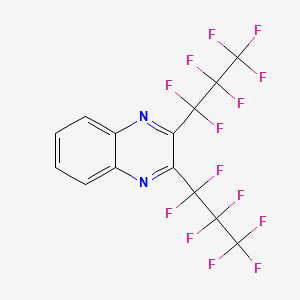
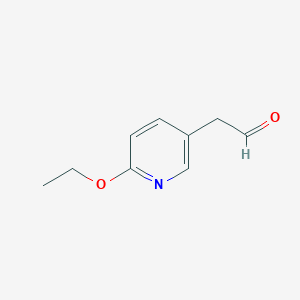
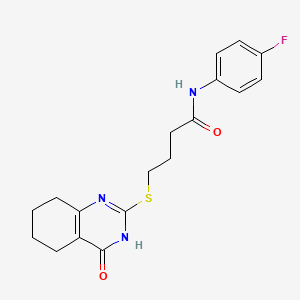
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
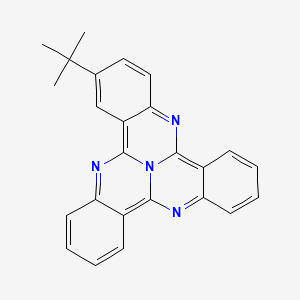
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
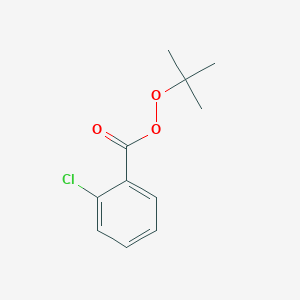
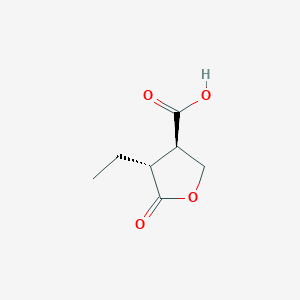
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
